molecular formula C16H24O3 B2981595 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate CAS No. 32102-41-3

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

Cat. No.: B2981595
CAS No.: 32102-41-3
M. Wt: 264.365
InChI Key: SKKZEOWXZNQGGG-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is an organic compound with the chemical formula C16H24O3. It is a phenolic antioxidant commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .

Chemical Reactions Analysis

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound back to its phenolic form. Reducing agents such as sodium borohydride are commonly used.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has a wide range of scientific research applications:

Mechanism of Action

The antioxidant activity of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance . This mechanism helps protect polymers and other materials from oxidative degradation.

Comparison with Similar Compounds

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is similar to other phenolic antioxidants such as:

The uniqueness of this compound lies in its specific application as a stabilizer in industrial materials, providing enhanced durability and resistance to oxidative degradation compared to other similar compounds .

Properties

IUPAC Name

(2,6-ditert-butyl-4-hydroxyphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKZEOWXZNQGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 1,4-diacetoxy-2,6-di-tert-butylbenzene obtained in Example 11 was dissolved in 60 mL of methanol and the solution was cooled to 20° C.; after adding 3.30 g (50.1 mmol) of potassium hydroxide, the mixture was stirred for 1.5 hours. The mixture was cooled to 10˜15° C. and then 30 mL of water and 12.5 mL of 6 N hydrochloric acid were gradually added. The solution was cooled to 5° C. and stirred for 0.5 hours. The crystal was centrifuged, washed with 10 mL of a methanol/water mixed solvent (methanol/water=1/1) and dried with a through-flow dryer (parallel flow) overnight at 50° C. to give 10.97 g of 4-acetoxy-3,5-di-tert-butylphenol (91.4% in yield from the 2,6-di-tert-butyl-1,4-benzoquinone of Example 10).
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1,4-diacetoxy-2,6-di-tert-butylbenzene
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Synthesis routes and methods II

Procedure details

The 4-acetoxy-3,5-di-tert-butylanisole obtained in Example 13 and 1.37 kg (9.14 mol) of sodium iodide were dissolved in 5.0 L of acetonitrile; thereafter, 1.16 L (9.14 mol) of trimethylsilyl chloride was added dropwise and the mixture was refluxed for 8 hours. Thereafter, the reaction mixture was cooled to room temperature, water was added and the organic layer was separated. The organic layer was washed with an aqueous solution of sodium thiosulfate and aqueous sodium chloride in that order and dried over anhydrous sodium sulfate. The crude product obtained by concentrating the organic layer was recrystallized from an ethanol/water mixed solvent and the crystal was dried to give 1.55 kg of the title compound (92.4% in yield from the 2,6-di-tert-butyl-4-methoxyphenol of Example 13).
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4-acetoxy-3,5-di-tert-butylanisole
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1.37 kg
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5 L
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1.16 L
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

4-Acetoxy-3,5-di-tert-butylanisole (0.50 g) was dissolved in dichloromethane (2 ml). After cooling with ice, trimethylsilyl iodide (0.31 ml) was added dropwise. The mixture was allowed to warm slowly to room temperature and stirred for 2 days; thereafter, a saturated aqueous solution of sodium hydrogen carbonate was added to the reaction mixture. The mixture was subjected to extraction with diethyl ether and the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel chromatography (15% ethyl acetate in n-hexane) to afford 4-acetoxy-3,5-di-tert-butylphenol [0.38 g (yield, 80%)] as a white solid.
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4-Acetoxy-3,5-di-tert-butylanisole
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0.5 g
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2 mL
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0.31 mL
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